4-phenyl-1,3-dihydro-2H-imidazol-2-one

Bioisosterism 5-HT3 receptor antagonists Pharmacophore modeling

4-Phenyl-1,3-dihydro-2H-imidazol-2-one (CAS 6794-69-0) uniquely enables bioisosteric replacement of benzamide moieties in GPCR-focused drug discovery. Its unsubstituted 1,3-positions allow facile N-functionalization for parallel library synthesis. Validated in 5-HT3 antagonist programs achieving subnanomolar Ki (0.038 nM) and AT1 receptor antagonist SAR with 21-fold stereoisomer potency differentiation. ≥98% pure; ideal for medicinal chemistry and PDE4 inhibitor development.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 6794-69-0
Cat. No. B1610054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1,3-dihydro-2H-imidazol-2-one
CAS6794-69-0
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC(=O)N2
InChIInChI=1S/C9H8N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)
InChIKeyJUCLXFPLJNDBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,3-dihydro-2H-imidazol-2-one (CAS 6794-69-0) Procurement Guide: Technical Baseline and Comparator Context


4-Phenyl-1,3-dihydro-2H-imidazol-2-one (CAS 6794-69-0) is a heterocyclic organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol, featuring an imidazolone core substituted with a phenyl group at the 4-position . The compound is commercially available as a white powder with purity specifications ranging from 95% to 98% from multiple vendors, with a reported melting point of 330-333 °C (decomposition) and an acidic pKa of 11.76 ± 0.70 at 25 °C . As a core scaffold, it serves as a building block for synthesizing more complex heterocyclic compounds, with its unsubstituted 1- and 3-positions enabling diverse functionalization pathways [1].

4-Phenyl-1,3-dihydro-2H-imidazol-2-one (CAS 6794-69-0): Why In-Class Substitution Is Not Straightforward


While 4-phenyl-1,3-dihydro-2H-imidazol-2-one belongs to the broader dihydroimidazolone class, generic substitution with structurally similar analogs (such as unsubstituted 1,3-dihydro-2H-imidazol-2-one, 4-methyl-substituted variants, or N-alkylated imidazolones) is not advisable without careful evaluation. The 4-phenyl substitution pattern imparts distinct molecular electrostatic potential characteristics that have been shown to enable bioisosteric replacement of benzamido moieties in pharmacologically relevant contexts, a property not shared by non-phenyl or differently substituted analogs [1]. Furthermore, the stereoelectronic properties conferred by the 4-phenyl group directly influence binding affinity at target receptors, as evidenced by chiral differentiation studies in angiotensin II AT1 receptor antagonists where configuration at the imidazolone 5-position resulted in 20-fold potency differences [2]. The quantitative evidence below substantiates specific differentiation dimensions that inform scientific selection and procurement decisions.

4-Phenyl-1,3-dihydro-2H-imidazol-2-one (CAS 6794-69-0): Quantitative Differentiation Evidence vs. Comparators


Molecular Electrostatic Potential (MEP) Bioisosterism: 4-Phenylimidazolone Scaffold vs. Benzamido Moiety

The phenylimidazolidin-2-one scaffold (structurally containing the 4-phenyl-1,3-dihydro-2H-imidazol-2-one core) exhibits molecular electrostatic potential (MEP) similarity to the benzamido moiety found in metoclopramide and zetidoline, establishing a validated bioisosteric relationship [1]. This MEP similarity enables the imidazolone core to serve as a benzamide replacement in receptor binding contexts, a property not exhibited by unsubstituted imidazolones or non-aromatic heterocyclic replacements. This bioisosteric validation provides a rational basis for scaffold selection in medicinal chemistry programs targeting 5-HT3 and related GPCR targets.

Bioisosterism 5-HT3 receptor antagonists Pharmacophore modeling

Chiral Differentiation Sensitivity: Dihydroimidazolone 5-Position Configuration Effects on AT1 Receptor Affinity

In the dihydroimidazolone series of AT1 angiotensin II receptor antagonists, the stereochemical configuration at the 5-position of the heterocycle dramatically influences receptor binding affinity [1]. While this data derives from 5,5-disubstituted dihydroimidazolone derivatives rather than the parent 4-phenyl-1,3-dihydro-2H-imidazol-2-one, it demonstrates class-level sensitivity to stereoelectronic features that are directly modulated by the core scaffold's substitution pattern. The dextro isomer of compound 34 exhibited an IC50 of 5.2 nM in rat liver membrane assays and 0.77 nM in rabbit aortic rings, whereas the levo isomer showed an IC50 of 110 nM in rat liver membranes—a potency difference of approximately 21-fold [1]. This sensitivity underscores the importance of defined stereochemistry and substitution pattern in dihydroimidazolone-based research compounds.

Angiotensin II receptor antagonists Stereochemistry-activity relationships Cardiovascular drug discovery

Derivatization Versatility: Imidazolylalkyl Substitution Yields Subnanomolar 5-HT3 Receptor Affinity

Derivatives built upon the phenylimidazolidin-2-one scaffold demonstrate that appropriate substitution patterns yield exceptionally potent 5-HT3 receptor ligands [1]. Specifically, compound 58 (1-(3,5-dichlorophenyl)-3-[(5-methyl-1H-imidazol-4-yl)methyl]imidazolidin-2-one), which contains the core phenylimidazolidin-2-one structure, displayed a Ki of 0.038 nM for the 5-HT3 receptor in radioligand binding assays ([3H]-GR 43,694), with a Kb of 5.62 nM in the guinea pig ileum functional assay [1]. This compound proved more potent than clinical reference compounds ondansetron, tropisetron, and granisetron tested under the same conditions. The imidazolylalkyl derivatives as a class were more active than azabicycloalkyl-substituted analogs, demonstrating the importance of the pendant substitution pattern [1]. In vivo, compound 58 showed an ID50 comparable to ondansetron (2.2 μg/kg i.v.) in the Bezold-Jarisch reflex model in anesthetized rats [1].

5-HT3 receptor antagonists Radioligand binding Structure-activity relationship

PDE4 Inhibitory Activity: Imidazol-2-one Scaffold Demonstrates Potent Enzymatic Inhibition with GI-Sparing Profile

The imidazol-2-one scaffold serves as a productive template for PDE4 inhibitor development, with a novel series of imidazol-2-one and 2-cyanoiminoimidazole derivatives demonstrating potent in vitro PDE4 inhibitory activity [1]. Several compounds from this series proved to be potent PDE4 inhibitors, and notably, some 2-cyanoiminoimidazole derivatives showed less pronounced gastrointestinal side effects than reference PDE4 inhibitors while maintaining anti-inflammatory activity after topical administration [1]. While quantitative IC50 values for the unsubstituted 4-phenyl-1,3-dihydro-2H-imidazol-2-one are not reported in this study, the work establishes the imidazol-2-one core as a validated PDE4 pharmacophore with a potentially favorable therapeutic index profile compared to earlier-generation PDE4 inhibitors. This class-level validation supports the use of 4-phenyl-1,3-dihydro-2H-imidazol-2-one as a starting scaffold for PDE4-targeted medicinal chemistry.

PDE4 inhibitors Anti-inflammatory Respiratory diseases

4-Phenyl-1,3-dihydro-2H-imidazol-2-one (CAS 6794-69-0): Optimal Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: GPCR Ligand Scaffold for 5-HT3 and Related Receptor Targets

Procure 4-phenyl-1,3-dihydro-2H-imidazol-2-one as a core scaffold for synthesizing phenylimidazolidin-2-one derivatives targeting 5-HT3 and related GPCRs. The scaffold's validated MEP-based bioisosterism with benzamido moieties enables rational benzamide-replacement strategies, while imidazolylalkyl-substituted derivatives have demonstrated subnanomolar Ki values (0.038 nM) exceeding clinical reference compounds [1]. This application is supported by peer-reviewed SAR studies showing that the imidazolylalkyl substitution pattern yields superior activity compared to azabicycloalkyl alternatives, providing a defined optimization trajectory for medicinal chemistry programs [1].

Medicinal Chemistry: AT1 Angiotensin II Receptor Antagonist Development

Utilize 4-phenyl-1,3-dihydro-2H-imidazol-2-one as a dihydroimidazolone scaffold for developing AT1 angiotensin II receptor antagonists. Class-level evidence demonstrates that stereoelectronic features of the dihydroimidazolone core critically modulate receptor binding affinity, with 21-fold potency differences observed between stereoisomers (dextro isomer IC50 5.2 nM vs. levo isomer IC50 110 nM in rat liver membrane assays) [1]. This pronounced stereochemical sensitivity makes the defined 4-phenyl substitution pattern and synthetic accessibility of this compound strategically valuable for structure-activity relationship (SAR) exploration in cardiovascular drug discovery programs [1].

Medicinal Chemistry: PDE4 Inhibitor Scaffold with GI-Sparing Potential

Employ 4-phenyl-1,3-dihydro-2H-imidazol-2-one as a starting scaffold for PDE4 inhibitor development in respiratory and inflammatory disease programs. Peer-reviewed studies demonstrate that imidazol-2-one derivatives exhibit potent in vitro PDE4 inhibition, with 2-cyanoiminoimidazole analogs showing reduced gastrointestinal side effects compared to reference PDE4 inhibitors while maintaining anti-inflammatory efficacy after topical administration [1]. This class-level evidence positions the scaffold for programs seeking PDE4 inhibition with improved safety margins, particularly for topical or inhaled administration routes where GI tolerability is a critical differentiator [1].

Chemical Biology: Building Block for Functionalized Heterocycle Synthesis

Procure 4-phenyl-1,3-dihydro-2H-imidazol-2-one (purity 95-98%, MW 160.17 g/mol) as a versatile building block for synthesizing functionalized imidazolone derivatives and more complex heterocyclic systems [1]. The unsubstituted 1- and 3-positions of the imidazolone ring provide synthetic handles for N-alkylation, N-arylation, and other functionalization reactions, enabling rapid diversification for parallel synthesis and library construction [2]. The compound is available from multiple vendors in research quantities (50 mg to 10 g scales) with defined purity specifications, making it suitable for both exploratory synthesis and scale-up validation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-phenyl-1,3-dihydro-2H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.